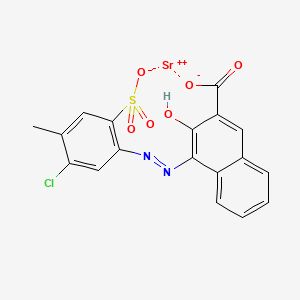![molecular formula C₂₂H₂₆N₂O₄ B1144681 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione CAS No. 1141931-86-3](/img/no-structure.png)
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione, also known as BMPEP, is a small molecule that has been studied for its potential as a therapeutic agent for a variety of diseases. BMPEP is a derivative of piperazine, a cyclic compound with two nitrogen atoms in its ring structure. It has been found to have anti-inflammatory, anti-oxidative, anti-apoptotic, and anti-cancer activities, making it a promising target for drug development. BMPEP has been studied in various laboratory experiments, and its potential applications in the medical field are currently being explored.
科学的研究の応用
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione has been studied for its potential as a therapeutic agent for a variety of diseases. It has been found to have anti-inflammatory, anti-oxidative, anti-apoptotic, and anti-cancer activities. In particular, it has been studied for its potential in treating inflammatory bowel disease, diabetes, and cancer. In addition, it has been studied for its potential in treating neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
作用機序
The exact mechanism of action of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting the activity of these enzymes, 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione may reduce inflammation, oxidative stress, and apoptosis, as well as inhibit the growth of cancer cells.
Biochemical and Physiological Effects
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and apoptosis, as well as inhibit the growth of cancer cells. In addition, it has been found to have antioxidant and neuroprotective effects. It has also been found to have anti-diabetic effects, as well as anti-obesity and anti-atherosclerotic effects.
実験室実験の利点と制限
The use of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione in laboratory experiments has several advantages. For example, it is a small molecule, making it easy to synthesize and store. In addition, it is relatively inexpensive and has a long shelf life. However, there are also some limitations. For example, it is not very stable and is easily degraded by light and heat. In addition, it can be toxic at high concentrations and can cause skin irritation.
将来の方向性
The potential applications of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione are still being explored. Future research could focus on the development of novel 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-based drugs to treat a variety of diseases, such as inflammatory bowel disease, diabetes, and cancer. In addition, further research could focus on understanding the mechanism of action of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione and developing methods to improve its stability and bioavailability. Finally, further research could focus on investigating the potential therapeutic effects of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione in other diseases, such as neurological disorders, obesity, and atherosclerosis.
合成法
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione is synthesized by a process called palladium-catalyzed cross-coupling. This involves the use of a palladium catalyst to bind two molecules together, forming a single molecule. The palladium catalyst is used to activate the molecules, allowing them to react together. The reaction is conducted in the presence of a base, such as sodium carbonate, and a solvent, such as dimethylformamide. The reaction is typically conducted at a temperature of 80-90°C, and the reaction time is typically between 1-3 hours.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione involves the reaction of two molecules of 1-(4-methoxyphenyl)ethylamine with succinic anhydride in the presence of a catalyst.", "Starting Materials": [ "1-(4-methoxyphenyl)ethylamine", "succinic anhydride", "catalyst" ], "Reaction": [ "Dissolve 1-(4-methoxyphenyl)ethylamine (2.0 g, 12.9 mmol) in dry THF (20 mL) under nitrogen atmosphere.", "Add succinic anhydride (2.4 g, 24.4 mmol) to the reaction mixture and stir for 10 minutes.", "Add catalyst (0.1 g, 0.6 mmol) to the reaction mixture and stir for 30 minutes.", "Heat the reaction mixture at 80°C for 24 hours under nitrogen atmosphere.", "Cool the reaction mixture to room temperature and filter the precipitate.", "Wash the precipitate with diethyl ether and dry under vacuum to obtain the desired product." ] } | |
CAS番号 |
1141931-86-3 |
分子式 |
C₂₂H₂₆N₂O₄ |
分子量 |
382.45 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)


![N-[2-(Trifluoroacetyl)-4-chlorophenyl]-2-bromoacetamide](/img/structure/B1144612.png)